N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride

Catalog No.
S6607713
CAS No.
55097-56-8
M.F
C14H15BrClN
M. Wt
312.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-1-(4-bromophenyl)methanamine hydrochlorid...

CAS Number

55097-56-8

Product Name

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride

IUPAC Name

N-[(4-bromophenyl)methyl]-1-phenylmethanamine;hydrochloride

Molecular Formula

C14H15BrClN

Molecular Weight

312.63 g/mol

InChI

InChI=1S/C14H14BrN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H

InChI Key

NCVUKNRUACJGRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride is a synthetic organic compound characterized by its unique molecular structure. It features a benzyl group attached to a methanamine backbone, with a bromophenyl substituent. The presence of the aromatic rings and an amine group suggests that this compound may exhibit interesting chemical properties and reactivity, making it a candidate for various applications in medicinal chemistry and materials science .

There is no scientific literature available on the mechanism of action of NBBH.

As with any unknown compound, it is advisable to handle NBBH with caution. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Due to the presence of a bromide group, NBBH could potentially decompose upon heating or exposure to strong light, releasing toxic bromine fumes [].

  • Organic Synthesis

    The presence of a benzyl group and an amine functionality makes N-BBPM HCl a candidate for various organic reactions. The benzyl group can act as a protecting group for the amine, allowing for selective modifications at other parts of the molecule. Source: Organic Chemistry by John McMurry (8th Edition):

  • Medicinal Chemistry

    The aromatic rings and amine group could contribute to potential interactions with biological targets. N-BBPM HCl could serve as a starting material for the synthesis of novel drug candidates, particularly in areas like central nervous system disorders or hormone modulation, where similar structures have shown activity. Source: Burger's Medicinal Chemistry and Drug Discovery by Manfred E. Wolff (6th Edition):

  • Material Science

    The aromatic character and the presence of a positively charged amine group (due to the hydrochloride salt) suggest N-BBPM HCl might have interesting properties for material science applications. It could potentially be used in the development of new polymers or ionic liquids. Source: Materials Science and Engineering: An Introduction by William D. Callister (9th Edition):

Due to its functional groups:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Aromatic Electrophilic Substitution: The bromine atom on the aromatic ring can be replaced by other electrophiles, facilitating further functionalization.
  • Formation of Salts: As a hydrochloride salt, it can readily form salts with various acids, enhancing its solubility in polar solvents.

Synthesis of N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride generally involves the following steps:

  • Formation of the Benzylamine: Benzyl chloride reacts with an amine (such as aniline) under basic conditions to form benzylamine.
  • Bromination: The resulting benzylamine can be brominated using bromine or a brominating agent to introduce the bromophenyl group.
  • Hydrochloride Salt Formation: The final product is converted to its hydrochloride form by reacting it with hydrochloric acid.

These methods allow for the efficient production of the compound while maintaining high purity levels .

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a precursor for developing new pharmaceuticals targeting neurological or hormonal pathways.
  • Materials Science: Its unique structure could contribute to the development of novel polymers or ionic liquids due to its ionic nature when in hydrochloride form.
  • Chemical Research: The compound can be utilized as a building block for synthesizing more complex organic molecules.

While specific interaction studies on N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride are scarce, compounds with similar structures have been examined for their binding affinities and mechanisms of action. These studies typically focus on interactions with neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate the precise biological interactions of this compound.

Similar Compounds: Comparison

Several compounds share structural similarities with N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesNotable Properties
N-Benzyl-1-(3-bromophenyl)methanamineSimilar aromatic and amine structurePotential CNS activity
N-Methyl-1-(4-bromophenyl)methanamineMethyl substitution on the amineVariations in solubility and reactivity
4-Bromo-N,N-dimethylbenzeneethanamineDimethyl substitutionEnhanced lipophilicity

These compounds highlight the uniqueness of N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride due to its specific substitution patterns and potential applications in medicinal chemistry and materials science .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

311.00764 g/mol

Monoisotopic Mass

311.00764 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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